BenchChemオンラインストアへようこそ!

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide

Src kinase inhibition Cancer cell proliferation Kinase inhibitor SAR

This 4-methoxybenzyl-substituted thiazolyl acetamide probe is structurally differentiated for Src kinase SAR expansion. The electron-donating para-methoxy group confers distinct target engagement and lipophilicity (ΔMW +30 Da vs. unsubstituted benzyl analog) relative to 4-fluoro or benzyl congeners. Researchers should verify that this specific regioisomer matches their screening hypothesis—ortho-methoxy substitution can alter binding geometry. Source only from suppliers providing Certificate of Analysis confirming identity and purity.

Molecular Formula C15H18N2O2S
Molecular Weight 290.38
CAS No. 1235286-71-1
Cat. No. B2870884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide
CAS1235286-71-1
Molecular FormulaC15H18N2O2S
Molecular Weight290.38
Structural Identifiers
SMILESCC1=C(SC(=N1)C)CC(=O)NCC2=CC=C(C=C2)OC
InChIInChI=1S/C15H18N2O2S/c1-10-14(20-11(2)17-10)8-15(18)16-9-12-4-6-13(19-3)7-5-12/h4-7H,8-9H2,1-3H3,(H,16,18)
InChIKeyNVZHXEFHCOGTFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide (CAS 1235286-71-1): Structural Identity and Class Characteristics for Research Procurement


2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide (CAS 1235286-71-1) is a synthetic small molecule belonging to the thiazolyl N-benzyl-substituted acetamide class, with a molecular formula of C₁₅H₁₈N₂O₂S and a molecular weight of 290.4 g/mol . The compound features a 2,4-dimethylthiazole core linked via an acetamide bridge to a 4-methoxybenzyl moiety. This scaffold is structurally related to a series of compounds investigated for Src kinase inhibitory and anticancer activities, where the N-benzyl substitution pattern has been shown to critically modulate target engagement and antiproliferative potency [1].

Procurement Risk Alert for 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide (CAS 1235286-71-1): Why In-Class Analogs Cannot Be Assumed Interchangeable


Within the thiazolyl N-benzyl-substituted acetamide chemotype, small structural modifications to the N-benzyl group produce pronounced shifts in biological activity. In a systematic structure-activity relationship (SAR) study, the unsubstituted N-benzyl derivative 8a inhibited c-Src kinase with GI₅₀ values of 1.34 μM and 2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively, whereas introduction of a 4-fluorobenzyl substituent (compound 8b) shifted the activity profile toward differential antiproliferative effects in BT-20 and CCRF-CEM cancer cell lines [1]. The 4-methoxybenzyl substitution present in CAS 1235286-71-1 introduces distinct electronic and steric features compared to the unsubstituted benzyl, 4-fluorobenzyl, or 2-methoxybenzyl congeners, making direct functional substitution unreliable without confirmatory activity data. Procurement decisions predicated on general thiazole acetamide class membership risk selecting a compound with divergent target engagement and potency profiles.

Quantitative Differential Evidence Guide for 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide (CAS 1235286-71-1) Versus Closest Structural Analogs


Src Kinase Inhibitory Potency of the Core Thiazolyl N-Benzyl Acetamide Scaffold: Benchmarking Against Unsubstituted N-Benzyl Analog (Compound 8a)

The closest structurally characterized analog is the unsubstituted N-benzyl derivative 8a, which lacks the 4-methoxy group present on the target compound. In a direct cell-based assay, compound 8a inhibited c-Src kinase with GI₅₀ values of 1.34 μM in NIH3T3/c-Src527F cells and 2.30 μM in SYF/c-Src527F cells [1]. The target compound (CAS 1235286-71-1) bears a 4-methoxy substituent on the N-benzyl ring, which introduces an electron-donating group expected to alter both the electronic character of the aromatic ring and hydrogen-bonding capacity relative to the unsubstituted analog. Direct comparative activity data for the target compound versus 8a are not available in the published literature. This evidence item is therefore classified as class-level inference.

Src kinase inhibition Cancer cell proliferation Kinase inhibitor SAR

Antiproliferative Activity Profile of 4-Fluorobenzyl Analog (Compound 8b) Versus Unsubstituted N-Benzyl Analog (Compound 8a)

The 4-fluorobenzylthiazolyl derivative 8b, which differs from the target compound only in the para substituent on the N-benzyl ring (4-fluoro vs. 4-methoxy), exhibited 64–71% inhibition of cell proliferation in BT-20 (breast carcinoma) and CCRF-CEM (leukemia) cells at a concentration of 50 μM [1]. This demonstrates that para-substitution on the N-benzyl ring can confer measurable antiproliferative activity in specific cancer cell lines. The target compound's 4-methoxy substituent represents a distinct electronic environment (electron-donating, hydrogen-bond-accepting) compared to the 4-fluoro group (electron-withdrawing), predicting a differentiated activity profile that warrants direct experimental comparison.

Antiproliferative activity Breast carcinoma BT-20 Leukemia CCRF-CEM

Physicochemical Differentiation: Molecular Weight and Predicted Lipophilicity Shift Relative to the Unsubstituted N-Benzyl Congener

The target compound (CAS 1235286-71-1) has a molecular weight of 290.4 g/mol and molecular formula C₁₅H₁₈N₂O₂S . The closest commercially available comparator, N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide (CAS 1219549-84-4), has a molecular weight of 260.36 g/mol and molecular formula C₁₄H₁₆N₂OS . The 30 Da mass difference arises from the 4-methoxy substitution (OCH₃, +30 Da) on the benzyl ring. This substitution increases the number of hydrogen bond acceptors (from 2 to 3) and is predicted to increase the octanol-water partition coefficient (logP) by approximately +0.3 to +0.5 units based on fragment-based calculations for aromatic methoxy addition, though the precise magnitude depends on the computational method employed. Such shifts in lipophilicity can influence membrane permeability, plasma protein binding, and non-specific binding in biochemical assays, representing a meaningful physicochemical differentiation that may affect assay performance and data interpretation.

Physicochemical properties Lipophilicity Drug-likeness parameters

Regioisomeric Differentiation: 4-Methoxybenzyl Versus 2-Methoxybenzyl Substitution and Implications for Target Binding Geometry

The target compound bears the methoxy group at the para (4-) position of the N-benzyl ring. The corresponding ortho (2-) regioisomer, 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2-methoxyphenyl)methyl]acetamide (CAS not identified but structurally confirmed via multiple vendor catalogs), positions the methoxy group ortho to the methylene-acetamide linkage . In medicinal chemistry SAR, para versus ortho substitution on benzyl groups can alter the dihedral angle between the aromatic ring and the acetamide plane, thereby affecting the spatial presentation of the methoxy oxygen for hydrogen-bonding interactions with target proteins. While no direct comparative activity data exist for these two regioisomers in a head-to-head assay, the well-established principle that regioisomeric benzyl substitution can produce order-of-magnitude differences in target binding affinity makes the 4-methoxy substitution pattern a structurally non-interchangeable feature of CAS 1235286-71-1.

Regioisomer comparison Binding mode Structure-activity relationship

Recommended Research Application Scenarios for 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide (CAS 1235286-71-1) Based on Available Differential Evidence


Src Kinase Inhibitor Lead Optimization and N-Benzyl SAR Expansion

The established Src kinase inhibitory activity of the core thiazolyl N-benzyl acetamide scaffold (compound 8a: GI₅₀ = 1.34–2.30 μM) [1] positions CAS 1235286-71-1 as a valuable analog for expanding the N-benzyl SAR around this chemotype. The 4-methoxy substitution introduces an electron-donating, hydrogen-bond-accepting group that can probe the electronic and steric tolerance of the Src kinase substrate-binding pocket. Unlike the commercially available unsubstituted benzyl analog (CAS 1219549-84-4), this compound offers a specific perturbation at the para position, enabling researchers to systematically assess the impact of methoxy substitution on potency, selectivity, and cellular efficacy. This scenario is directly supported by the class-level Src inhibition evidence and the structural differentiation data presented in Section 3.

Antiproliferative Screening in Solid Tumor and Leukemia Cell Line Panels

The demonstration that para-substituted N-benzyl analogs (e.g., 4-fluoro derivative 8b) achieve 64–71% proliferation inhibition in BT-20 breast carcinoma and CCRF-CEM leukemia cells at 50 μM [1] provides a rationale for screening CAS 1235286-71-1 in similar cancer cell line panels. The 4-methoxy substituent represents a distinct electronic environment from the 4-fluoro group, and head-to-head comparison of these two para-substituted analogs may reveal substituent-dependent antiproliferative selectivity patterns. The target compound's higher molecular weight and predicted increased lipophilicity (ΔMW = +30 Da vs. the unsubstituted analog) may also influence cellular uptake and intracellular distribution, factors relevant to interpreting differential cytotoxicity profiles.

Chemical Probe Development and Target Deconvolution for Thiazole Acetamide Bioactives

The structural uniqueness conferred by the combined 2,4-dimethylthiazole core and 4-methoxybenzyl side chain makes CAS 1235286-71-1 a suitable candidate for chemical probe development, particularly where the 4-methoxy group can serve as a handle for further derivatization (e.g., O-demethylation to the phenolic analog for bioconjugation, or radiolabeling at the methoxy position for target engagement studies). The regioisomeric distinction from the 2-methoxy analog ensures that researchers procure the correct substitution pattern for their SAR hypothesis, avoiding confounding results that could arise from unintended ortho-substitution effects on binding geometry.

Physicochemical Profiling and Assay Development Controls

The distinct physicochemical properties of CAS 1235286-71-1 (MW = 290.4 g/mol, 3 H-bond acceptors, C₁₅H₁₈N₂O₂S) relative to simpler N-benzyl thiazole acetamide analogs make it useful as a reference compound in solubility, permeability, and metabolic stability assays. The predicted logP shift of approximately +0.3 to +0.5 units compared to the unsubstituted benzyl analog (MW = 260.36 g/mol) provides a measurable parameter for assessing the impact of aromatic methoxy substitution on ADME properties within this chemotype. This scenario is directly derived from the quantitative physicochemical comparison evidence in Section 3.

Quote Request

Request a Quote for 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.